A Technical Guide to 2-Chloro-4-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Chloro-4-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-Chloro-4-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis.[1] Its unique electronic and steric properties, arising from the presence of both a chlorine and an iodine atom on the pyridine ring, make it a valuable intermediate in the preparation of a wide range of complex molecules.[1][2] This technical guide provides an in-depth overview of 2-Chloro-4-iodopyridine, including its physicochemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development for researchers, scientists, and professionals in the field. The CAS number for 2-Chloro-4-iodopyridine is 153034-86-7.[2][3][4][5][6]
Physicochemical and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of 2-Chloro-4-iodopyridine is essential for its proper handling, storage, and application in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of 2-Chloro-4-iodopyridine are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 153034-86-7 | [2][3][4][5][6] |
| Molecular Formula | C5H3ClIN | [2][3][5] |
| Molecular Weight | 239.44 g/mol | [2][3][4][5] |
| Appearance | White to light yellow crystals or crystalline powder | [1][2][7] |
| Melting Point | 42-43 °C | [2][3][4][8][9] |
| Boiling Point | 255.5 ± 20.0 °C (Predicted) | [3][8] |
| Density | 2.052 ± 0.06 g/cm³ (Predicted) | [3][8] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4][7][8] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297) | [3] |
| Storage Temperature | Room temperature, keep in a dark, dry, and sealed place | [3][8] |
Safety Information
2-Chloro-4-iodopyridine is classified as an irritant and is light-sensitive.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1), Serious Eye Damage (Category 1) | GHS05, GHS07 | Danger | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. |
Experimental Protocols
The synthetic utility of 2-Chloro-4-iodopyridine is demonstrated through its preparation and its application in widely used cross-coupling reactions.
Synthesis of 2-Chloro-4-iodopyridine
A general and efficient method for the synthesis of 2-Chloro-4-iodopyridine involves the directed ortho-metalation of a dihalopyridine precursor.[3]
Materials:
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ether
-
Magnesium sulfate
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (1.6 M in hexanes, 50 mmol) to a solution of diisopropylamine (50 mmol) in anhydrous THF (100 mL) at -78 °C under an inert atmosphere.
-
In a separate flask, dissolve 2-chloro-3-iodopyridine (50 mmol) in anhydrous THF (20 mL).
-
Slowly add the 2-chloro-3-iodopyridine solution to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with ether (2 x 100 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane (B126788) (8:2) as the eluent to yield 2-Chloro-4-iodopyridine as light yellow needle-like crystals.[3]
Application in Suzuki-Miyaura Cross-Coupling Reactions
2-Chloro-4-iodopyridine is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2][10] The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 4-position of the pyridine ring.[11]
General Protocol:
-
In a reaction vessel, combine 2-Chloro-4-iodopyridine (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 2-chloro-4-arylpyridine derivative.[11][12][13][14][15]
Application in Heck Cross-Coupling Reactions
The Heck reaction provides a method for the coupling of 2-Chloro-4-iodopyridine with alkenes to form substituted pyridines.[16][17][18] Similar to the Suzuki coupling, the reaction typically occurs selectively at the C-I bond.
General Protocol:
-
To a reaction flask, add 2-Chloro-4-iodopyridine (1 equivalent), an alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.5-2.0 equivalents).
-
Add a suitable solvent (e.g., DMF or NMP).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.[16][17][18][19][20]
Applications in Drug Discovery and Development
The unique structural features of 2-Chloro-4-iodopyridine make it a highly valuable intermediate in the synthesis of a diverse range of biologically active molecules.[2] Its application spans various therapeutic areas and is a testament to the importance of chlorinated compounds in pharmaceuticals.[21]
Key Application Areas:
-
Oncology: 2-Chloro-4-iodopyridine is a key building block in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[22]
-
Anti-inflammatory Agents: This compound is utilized in the development of novel anti-inflammatory drugs.[2]
-
Antiviral and Antibacterial Agents: The pyridine scaffold is a common motif in antiviral and antibacterial compounds, and 2-Chloro-4-iodopyridine serves as a convenient starting material for their synthesis.[23]
-
Agrochemicals: In addition to pharmaceuticals, 2-Chloro-4-iodopyridine is an important intermediate in the development of new pesticides and herbicides, contributing to advancements in agriculture.[2][10][23]
Conclusion
2-Chloro-4-iodopyridine is a synthetically versatile and commercially available building block with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its well-defined physicochemical properties and reactivity patterns, especially in selective cross-coupling reactions, make it an indispensable tool for researchers and scientists. The detailed experimental protocols provided in this guide offer a starting point for the efficient utilization of 2-Chloro-4-iodopyridine in the synthesis of novel and complex molecular architectures for drug discovery and other applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 4. 2-クロロ-4-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 153034-86-7 | 2-chloro-4-iodopyridine - Synblock [synblock.com]
- 6. 153034-86-7 | 2-Chloro-4-iodopyridine - Moldb [moldb.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. 2-Chloro-4-iodopyridine manufacturers and suppliers in india [chemicalbook.com]
- 9. longkechem.com [longkechem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. omicsonline.org [omicsonline.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 23. nbinno.com [nbinno.com]
